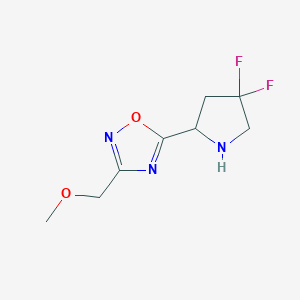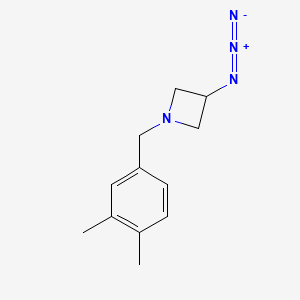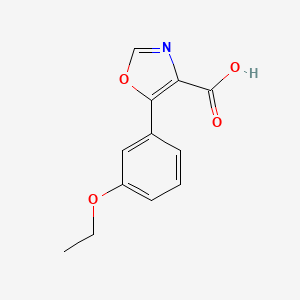![molecular formula C11H19ClN4 B1488773 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine CAS No. 1249173-39-4](/img/structure/B1488773.png)
2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine
Übersicht
Beschreibung
2-Chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine (CEP) is a small organic molecule with a wide range of applications in the biomedical, pharmaceutical, and chemical fields. CEP is a versatile compound that has been studied for its ability to act as a ligand, an enzyme inhibitor, an antimicrobial agent, and a potential therapeutic drug. CEP has been used in a variety of research studies to investigate its potential as a therapeutic agent, as well as its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Molecular Recognition and Binding Properties
A study by Furuta, Magda, & Sessler (1991) explored the synthesis and binding properties of amine-containing, cytosine-based ditopic receptors, which included derivatives of 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine. These compounds were investigated for their potential to complex with guanosine 5'-monophosphate (GMP), highlighting their significance in molecular recognition and base pairing.
Synthesis and Antimicrobial Activities
A 2014 study by Chandrashekaraiah et al. focused on the synthesis of new pyrimidine-azitidinone analogues, which involved derivatives of 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine. These analogues were tested for their antimicrobial and antitubercular activities, showcasing the compound's potential in developing antibacterial and antituberculosis agents.
Transformations into Pyrimidine Derivatives
In 1985, Botta et al. reported the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(amino)-derivatives and 4-chloro pyrimidines. This study indicates the versatility of pyrimidinone derivatives, including 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine, in synthesizing various pyrimidine-based compounds.
Synthesis and Structural Insights
Craciun et al. (1998) in their research Craciun, Kovacs, Crăciun, & Mager (1998), synthesized novel pyrimidinones, including derivatives of 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine. Their study provided insights into the structure and tautomerism of these compounds, contributing to the understanding of their chemical behavior and potential applications in pharmaceuticals or agrochemicals.
Potential Antiallergic Activity
Lesher, Singh, & Mielens (1982) investigated Lesher, Singh, & Mielens (1982) a range of compounds including derivatives of 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine for their potential antiallergic activity. Their research highlighted the compound's relevance in developing new treatments for allergic reactions.
Eigenschaften
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN4/c1-3-16(4-2)9-5-7-13-10-6-8-14-11(12)15-10/h6,8H,3-5,7,9H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGNUZIEXMNLKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488701.png)




![3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1488709.png)
![4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1488710.png)
